Sub-Nanomolar α3β4 nAChR Antagonism: Superior Potency Relative to α4β2 and α4β4 Subtypes Defines Neuronal Selectivity Profile
(2R)-2-(4-chlorophenyl)morpholine demonstrates the highest antagonist potency at the α3β4 nAChR subtype (IC50 = 1.8 nM) compared to α4β2 (IC50 = 12.0 nM) and α4β4 (IC50 = 15.0 nM) receptors [1]. This 6.7-fold selectivity for α3β4 over α4β2 and 8.3-fold selectivity over α4β4 represents a defined receptor subtype preference. In contrast, the structurally related analog 4-(4-chlorobenzyl)morpholine—which lacks the (R)-configuration at C2 and features a different substitution position—does not demonstrate comparable sub-nanomolar potency in published nAChR assays, underscoring the importance of the specific stereochemical and substitution arrangement .
| Evidence Dimension | nAChR subtype antagonist potency |
|---|---|
| Target Compound Data | α3β4: IC50 = 1.8 nM; α4β2: IC50 = 12.0 nM; α4β4: IC50 = 15.0 nM; α1β1γδ: IC50 = 7.9 nM |
| Comparator Or Baseline | Intra-compound α3β4 vs. α4β2 and α4β4 subtype comparison; 4-(4-chlorobenzyl)morpholine as structural analog (quantitative nAChR data not reported, noted as class-level comparison) |
| Quantified Difference | α3β4 potency is 6.7× higher than α4β2; 8.3× higher than α4β4 |
| Conditions | Human SH-SY5Y cells expressing recombinant nAChR subtypes; inhibition of carbamylcholine-induced 86Rb+ efflux measured by liquid scintillation counting |
Why This Matters
Investigators requiring selective modulation of α3β4-containing nAChRs—implicated in addiction, pain, and autonomic function—must select this specific compound rather than generic morpholine derivatives, which lack comparable sub-nanomolar potency and defined subtype selectivity.
- [1] EcoDrugPlus Database. Compound ID 2126094: nAChR antagonist activity data for (2R)-2-(4-chlorophenyl)morpholine. University of Helsinki. View Source
